

Application Notes and Protocols: Diallyl 2,2'-oxydiethyl dicarbonate in Coatings and Adhesives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl 2,2'-oxydiethyl dicarbonate*

Cat. No.: *B089636*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Diallyl 2,2'-oxydiethyl dicarbonate**, also known as allyl diglycol carbonate (ADC) or CR-39, in the formulation of high-performance coatings and adhesives. This document details the compound's properties, its role as a crosslinking agent, and provides experimental protocols for its application and evaluation.

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate is a colorless, liquid monomer renowned for its ability to form polymers with exceptional optical clarity, high strength, and resistance to wear and corrosion.^[1] Its chemical structure, featuring two reactive allyl groups, makes it an excellent crosslinking agent when polymerized.^{[2][3]} This polymerization can be initiated by free radicals, typically generated by heat and a peroxide initiator, or by ultraviolet (UV) radiation in the presence of a photoinitiator.^{[2][4][5][6]}

While the primary application of **Diallyl 2,2'-oxydiethyl dicarbonate** is in the manufacturing of optical lenses, its properties make it a valuable component in the formulation of specialized coatings and adhesives where high performance and optical transparency are required.^{[1][7][8]}

Physicochemical Properties

A summary of the key physicochemical properties of **Diallyl 2,2'-oxydiethyl dicarbonate** is presented in Table 1.

Property	Value	Reference
CAS Number	142-22-3	[2]
Molecular Formula	C ₁₂ H ₁₈ O ₇	[9]
Molecular Weight	274.27 g/mol	[2]
Appearance	Colorless liquid	[9]
Density	1.15 g/mL at 25 °C	[10]
Boiling Point	161 °C at 2 mm Hg	[10]
Melting Point	-4 °C	[10]
Refractive Index (n _{20/D})	1.451	[10]

Applications in Coatings

In the coatings industry, **Diallyl 2,2'-oxydiethyl dicarbonate** serves as a crosslinking agent to enhance the mechanical properties of the coating.[\[3\]](#) Upon curing, it forms a three-dimensional polymer network that improves hardness, scratch resistance, and overall durability.[\[2\]](#)

UV-Curable Coatings

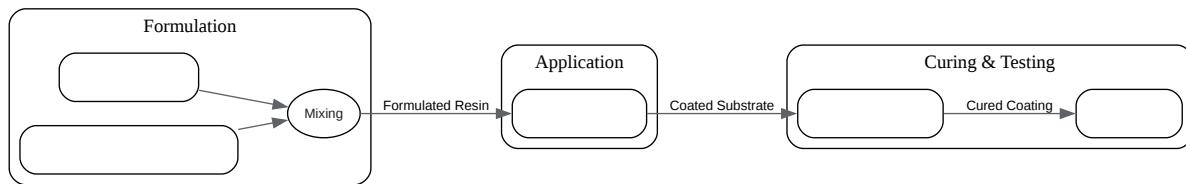
Diallyl 2,2'-oxydiethyl dicarbonate can be incorporated into UV-curable coating formulations. The curing process is rapid and occurs at room temperature, making it an energy-efficient method.[\[4\]](#)[\[5\]](#)[\[6\]](#)

The performance of a UV-cured polymer based on **Diallyl 2,2'-oxydiethyl dicarbonate** is influenced by the curing conditions, such as UV intensity, exposure time, and the concentration of the photoinitiator. Table 2 summarizes the effect of these parameters on the double bond conversion rate and hardness of the resulting polymer.

UV Intensity (mW/cm ²)	Exposure Time (min)	Photoinitiator (1173) (phr)	Double Bond Conversion Rate (%)	Hardness (Shore D)	Reference
12	20	5	~88	~85	[4][5][6]
12	25	5	93.2	88	[4][5][6]
12	30	5	>93.2	>88	[4][5][6]
12	40	5	>93.2	>88	[4][5][6]

Note: phr = parts per hundred resin.

This protocol describes the preparation of a simple UV-curable coating formulation containing **Diallyl 2,2'-oxydiethyl dicarbonate** and its subsequent curing and hardness testing.


Materials:

- **Diallyl 2,2'-oxydiethyl dicarbonate** (monomer)
- 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Photoinitiator, e.g., Irgacure 1173)
- Substrate for coating (e.g., glass slides, metal panels)
- Micropipette
- Mixing vials
- UV curing system with controlled intensity (e.g., 12 mW/cm²)
- Shore D durometer

Procedure:

- Formulation: Prepare the coating formulation by adding 5 parts per hundred resin (phr) of the photoinitiator to the **Diallyl 2,2'-oxydiethyl dicarbonate** monomer in a mixing vial. Ensure thorough mixing until the photoinitiator is completely dissolved.

- Application: Apply a thin film of the formulation onto the substrate using a suitable method (e.g., spin coating, draw-down bar) to achieve a uniform thickness.
- Curing: Expose the coated substrate to UV radiation (e.g., 12 mW/cm²) for a specified duration (e.g., 25 minutes).
- Hardness Testing: After curing, measure the Shore D hardness of the coating according to ASTM D2240.

[Click to download full resolution via product page](#)

UV-Curable Coating Workflow

Applications in Adhesives

Diallyl 2,2'-oxydiethyl dicarbonate can be used as a crosslinking monomer in adhesive formulations to create strong and durable bonds.^[1] Its application is particularly relevant in optical adhesives where clarity is crucial and in structural adhesives where high bond strength is required.

Optically Clear Adhesives (OCAs)

While specific formulations naming **Diallyl 2,2'-oxydiethyl dicarbonate** are not readily available, a patent for an optically clear adhesive provides a formulation based on a generic "allyl monomer" which could potentially be our compound of interest. This formulation demonstrates the potential for creating flexible, transparent adhesives for electronic displays.

Table 3 presents an example formulation for an optically clear adhesive and its performance characteristics, as described in a patent.

Component	Weight %	
Thiol monomer	30 - 60	
Allyl monomer	20 - 60	
Difunctional aliphatic urethane oligomer	10 - 30	
Hydrolytic stabilizer additive	1 - 3	
Wetting additive	0.01 - 0.03	
Adhesion promoting monomer	1 - 5	
Adhesion promoting base	0.05 - 2	
Photoinitiator	0.5 - 2	
Performance Metric	Value	Reference
Storage Modulus at -20 °C	0.05 - 0.2 MPa	[11]
Storage Modulus at 60 °C	0.015 - 0.15 MPa	[11]
Haze	< 1%	[11]
Yellowing Index	< 1	[11]
Optical Transmission (400-700 nm)	up to 94%	[11]
Adhesion Force to Glass (with plasma or corona treatment)	> 1000 gf/in	[11]

Structural Adhesives

Research on related diallyl resins, such as diallyl phthalate, has shown that their adhesive properties can be significantly enhanced by blending them with other polymers like epoxy

resins. This suggests a promising formulation strategy for developing structural adhesives based on **Diallyl 2,2'-oxydiethyl dicarbonate**.

A study on diallyl phthalate resin modified with epoxy resin and a compatibilizer demonstrated a significant increase in adhesive strength.

Formulation	Lap Shear Adhesive Strength to Steel (Relative to pure diallyl phthalate resin)	Reference
Diallyl Phthalate Resin	1x	[12]
Diallyl Phthalate Resin + Epoxy Resin + Compatibilizer	~3x	[12]

This threefold increase in lap shear strength highlights the potential for creating high-strength structural adhesives by incorporating **Diallyl 2,2'-oxydiethyl dicarbonate** into epoxy-based systems.

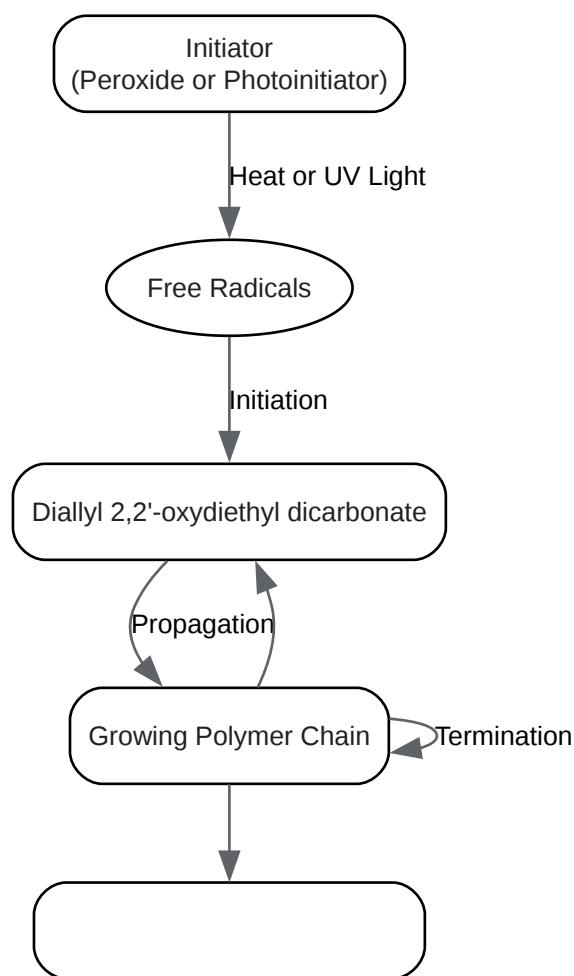
This protocol outlines a general procedure for preparing and testing the lap shear strength of an adhesive formulation, which can be adapted for formulations containing **Diallyl 2,2'-oxydiethyl dicarbonate**. The protocol is based on ASTM D1002.

Materials:

- Adhesive formulation containing **Diallyl 2,2'-oxydiethyl dicarbonate**
- Substrate panels (e.g., steel, aluminum)
- Solvent for cleaning substrates (e.g., acetone)
- Applicator for adhesive
- Fixtures for holding specimens during curing
- Tensile testing machine

Procedure:

- Substrate Preparation: Clean the surfaces of the substrate panels to be bonded with a suitable solvent to remove any grease or contaminants.
- Adhesive Application: Apply a uniform layer of the adhesive to the prepared surface of one of the panels.
- Assembly: Join the two panels, ensuring a defined overlap area (e.g., 12.7 mm x 25.4 mm).
- Curing: Cure the assembled specimen according to the specified curing schedule for the adhesive (e.g., thermal cure at a set temperature and time, or UV cure).
- Testing: After the adhesive has fully cured, determine the lap shear strength using a tensile testing machine at a specified crosshead speed.


[Click to download full resolution via product page](#)**Adhesive Bond Strength Testing Workflow**

Signaling Pathways and Curing Mechanisms

The curing of **Diallyl 2,2'-oxydiethyl dicarbonate** in coatings and adhesives proceeds via a free-radical polymerization mechanism. This process involves three main stages: initiation, propagation, and termination.

- Initiation: Free radicals are generated from an initiator molecule, either by thermal decomposition (e.g., peroxides) or by photolysis (e.g., photoinitiators). These highly reactive radicals then attack the double bond of an allyl group in the monomer, initiating the polymerization chain.

- Propagation: The newly formed radical adds to another monomer molecule, propagating the polymer chain. This process repeats, rapidly increasing the molecular weight and forming a crosslinked network.
- Termination: The growing polymer chains are terminated by various reactions, such as combination or disproportionation of two radical chains.

[Click to download full resolution via product page](#)

Free-Radical Curing Mechanism

Conclusion

Diallyl 2,2'-oxydiethyl dicarbonate is a versatile monomer with significant potential in the formulation of high-performance coatings and adhesives. Its ability to form highly crosslinked, transparent, and durable polymers makes it suitable for a range of applications, from protective

coatings to structural and optical adhesives. Further research into optimizing formulations, particularly through blending with other polymer systems like epoxies, is likely to expand its utility in demanding applications. The experimental protocols provided herein offer a foundation for the evaluation of coatings and adhesives based on this promising monomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. patents.justia.com [patents.justia.com]
- 2. Diallyl 2,2'-oxydiethyl dicarbonate | 142-22-3 | Benchchem [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 6. Efficient Preparation of Poly(allyl diglycol carbonate) (PADC) Nuclear Track Detectors: UV Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20120188503A1 - Eyeglass lens made of allyl diglycol carbonate resin - Google Patents [patents.google.com]
- 8. US8415413B2 - Eyeglass lens made of allyl diglycol carbonate resin - Google Patents [patents.google.com]
- 9. Diallyl 2,2'-oxydiethyl dicarbonate, CasNo.142-22-3 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 10. Diallyl 2,2'-oxydiethyl dicarbonate | 142-22-3 [chemicalbook.com]
- 11. patents.justia.com [patents.justia.com]
- 12. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Diallyl 2,2'-oxydiethyl dicarbonate in Coatings and Adhesives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089636#applications-of-diallyl-2-2-oxydiethyl-dicarbonate-in-coatings-and-adhesives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com